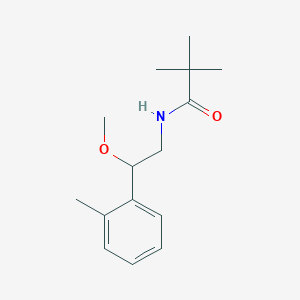

![molecular formula C23H22N4O B2666560 N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-phenylbutanamide CAS No. 923234-82-6](/img/structure/B2666560.png)

N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-phenylbutanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

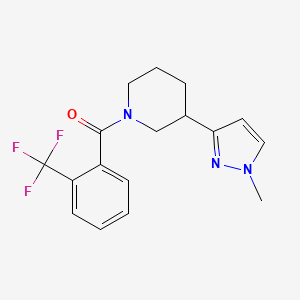

“N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-phenylbutanamide” is an organic polycyclic compound containing an imidazole ring fused to a pyridine ring . Imidazole is a 5-membered ring consisting of three carbon atoms, and two nitrogen centers at the 1- and 3-positions .

Synthesis Analysis

The synthesis of 2-methylimidazo[1,2-a]pyridine, a related compound, has been reported . It involves the reaction of 2-amino-1-propargylpyridinium bromide and 2-amino-1-(2-bromoallyl)pyridinium bromide with sodium methoxide . The resulting 2-methylimidazo[1,2-a]pyridine can then react with bromine and iodine to form 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .Molecular Structure Analysis

The molecular structure of 7-methylimidazo[1,2-a]pyridine, a related compound, is available . It has a molecular weight of 132.1625 and the IUPAC Standard InChI is InChI=1S/C8H8N2/c1-7-2-4-10-5-3-9-8(10)6-7/h2-6H,1H3 .Chemical Reactions Analysis

The chemical reactions of 2-methylimidazo[1,2-a]pyridine have been studied . It can react with bromine and iodine to form 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .Physical and Chemical Properties Analysis

The physical and chemical properties of 7-methylimidazo[1,2-a]pyridine, a related compound, are available . It has a molecular weight of 132.1625 .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Novel compounds incorporating pyrazolo[3,4-d]pyrimidine and benzimidazole moieties have been synthesized and evaluated for their antitumor effects. These compounds have shown significant inhibitory activities against various human cancer cell lines, including colorectal cancer (HCT116), liver cancer (HepG2), and ovarian cancer (A2780). Additionally, they exhibit inhibitory activities against Aurora A kinase and KSP, which are critical targets in cancer therapy (El‐All et al., 2015).

Antimicrobial Activity

Several studies have focused on synthesizing derivatives of pyrimidine and evaluating their antimicrobial efficacy. For instance, new thiazolidinone derivatives containing thieno[d]pyrimidine-4-one moiety were synthesized and showed promising antimicrobial activity against clinically isolated strains of bacteria and fungi (El Azab & Abdel-Hafez, 2015). These findings suggest potential applications in addressing drug-resistant microbial infections.

Anti-inflammatory and Analgesic Properties

Compounds derived from pyrazolo[3,4-d]pyrimidine have been synthesized and evaluated for their anti-inflammatory and analgesic activities. Some derivatives demonstrated significant activity, suggesting potential for development into new nonsteroidal anti-inflammatory drugs (NSAIDs) that could offer alternatives to current treatments with fewer side effects (Sondhi et al., 2005).

Herbicidal and Agricultural Applications

Research into pyrimidine derivatives has also extended into agriculture, where certain compounds have shown herbicidal activities. This suggests that they could be developed into new herbicides to improve crop protection and yield (Duan, Zhao, & Zhang, 2010).

Antiprotozoal Activity

Quaternary 2-phenylimidazo[1,2-a]pyridinum salts have been synthesized and evaluated for their antiparasitic activity, showing significant efficacy against Trypanosoma rhodesiense. This opens up possibilities for new treatments against protozoal infections (Sundberg et al., 1990).

Safety and Hazards

Zukünftige Richtungen

Imidazo[1,2-a]pyridine derivatives have been shown to possess a broad range of biological activity . They have been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions . The goal of future work could be to study the interaction of 2-methylimidazo[1,2-a]pyridine with other elements, as well as to explore its potential biological activities .

Eigenschaften

IUPAC Name |

N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]-2-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O/c1-3-20(17-7-5-4-6-8-17)22(28)25-19-11-9-18(10-12-19)21-15-27-14-13-16(2)24-23(27)26-21/h4-15,20H,3H2,1-2H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIOFOXVCMOKTKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C3=CN4C=CC(=NC4=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclohexyl-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide](/img/structure/B2666479.png)

![6-[(2-methyl-5-nitro-2,3-dihydro-1H-indol-1-yl)methyl]-6-azabicyclo[3.2.0]heptan-7-one](/img/structure/B2666483.png)

![N-(3-fluorophenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2666484.png)

![4-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-2-(1H-imidazol-2-yl)-1-methylpiperazine](/img/structure/B2666485.png)

![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2666489.png)